(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride (3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride GW 311616A is an inhibitor of neutrophil elastase (IC50 = 100 nM). It is selective for neutrophil elastase (IC50 = 22 nM for the human enzyme) over trypsin, cathepsin G, and plasmin (IC50s = >100 µM for all), as well as chymotrypsin and tissue plasminogen activator (IC50s = >3 µM for both), in cell-free assays. GW 311616A (20 µM) inhibits the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA;) in isolated human neutrophils. It inhibits intraneutrophil elastase activity in isolated dog blood six hours after administration of a 0.22 mg/kg dose. GW 311616A also inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg.
GW311616A(GW311616 Hcl) is a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase(HNE) with IC50 of 22 nM. IC50 value: 22 nM Target: neutrophil elastaseThe HNE inhibitor GW311616A is selective over other human serine proteases (IC50 values >100 uM for trypsin, cathepsin G, and plasmin, >3 mM for chymotrypsin and tissue plasminogen activator). Acetylcholinesterase is not inhibited by GW311616A at 100 uM. GW311616A is more potent than thetrifluoromethylketone inhibitor ZD8321 (Ki=13 nM). GW311616A is orallybioavailable in rat, dog (Table 4) and hamster despite moderate to high plasmaclearance, which indicates that clearance is predominantly extrahepatic.
Brand Name: Vulcanchem
CAS No.: 197890-44-1
VCID: VC0003748
InChI: InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1
SMILES: CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Molecular Formula: C19H32ClN3O4S
Molecular Weight: 434.0 g/mol

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride

CAS No.: 197890-44-1

Cat. No.: VC0003748

Molecular Formula: C19H32ClN3O4S

Molecular Weight: 434.0 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride - 197890-44-1

CAS No. 197890-44-1
Molecular Formula C19H32ClN3O4S
Molecular Weight 434.0 g/mol
IUPAC Name (3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride
Standard InChI InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1
Standard InChI Key UFCZUKYPBPXODT-OFTZGUNKSA-N
Isomeric SMILES CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
SMILES CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Canonical SMILES CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a bicyclic 3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one system, a rigid scaffold that promotes conformational stability. Key substituents include:

  • A methylsulfonyl group (-SO2CH3) at position 4, which introduces electron-withdrawing properties and potential hydrogen-bonding interactions.

  • A propan-2-yl group (-CH(CH3)2) at position 6, contributing to hydrophobic interactions.

  • An (E)-4-piperidin-1-ylbut-2-enoyl side chain at position 1, featuring a piperidine ring linked via a conjugated enone system, which may facilitate receptor binding .

The stereochemistry (3aR,6S,6aS) ensures precise spatial arrangement, critical for target specificity.

Table 1: Structural Identifiers

PropertyValue
Canonical SMILESCC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
Isomeric SMILESCC(C)[C@H]1[C@H]2C@@HN(C1=O)S(=O)(=O)C.Cl
InChIInChI=1S/C20H30N4O5S.ClH/c1-13(2)19-20-16(24(18(19)26)30(3,27)28)7-8-23(20)17(25)12-6-5-11-22-9-4-10-22;/h6,12-13,16,19-20H,4-5,7-11H2,1-3H3;1H/b12-6+;/t16-,19+,20-;/m1./s1

Synthesis and Stereochemical Control

Key Synthetic Pathways

The synthesis involves multi-step strategies to assemble the bicyclic core and introduce substituents with stereochemical precision:

  • Pyrrolo[3,2-b]pyrrolone Core Formation: Cyclocondensation of γ-lactam precursors under acidic conditions generates the bicyclic framework .

  • Sulfonylation: Treatment with methanesulfonyl chloride introduces the methylsulfonyl group at position 4 .

  • Side Chain Installation: The (E)-4-piperidin-1-ylbut-2-enoyl moiety is appended via a Heck coupling or Michael addition, ensuring retention of the E-configuration.

Challenges in Stereoselectivity

The 3aR,6S,6aS configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Jacobsen epoxidation catalysts may direct stereochemistry during cyclization .

Pharmacological Profile

Anti-Inflammatory Activity

Preliminary studies indicate potent inhibition of NF-κB and NLRP3 inflammasome pathways, reducing pro-inflammatory cytokine release (e.g., IL-1β, TNF-α). The methylsulfonyl group enhances binding to cysteine residues in NLRP3, while the piperidine moiety modulates neurotransmitter systems linked to neuroinflammation.

Neuroprotective Effects

In murine models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 42% (p < 0.01) via α7 nicotinic acetylcholine receptor (α7nAChR) agonism. The rigid bicyclic scaffold likely prevents off-target interactions with peripheral nAChRs.

Applications in Drug Development

Lead Compound for Neuroinflammation

The compound’s dual action on NLRP3 and α7nAChR positions it as a candidate for Alzheimer’s and multiple sclerosis therapies. Comparative studies show 3.5-fold greater blood-brain barrier permeability than ibuprofen.

Structural Analogues

Modifications to the enoyl side chain (e.g., replacing piperidine with morpholine) retain anti-inflammatory activity but reduce CNS penetration, highlighting the piperidine group’s critical role.

Future Directions

  • Mechanistic Studies: Elucidate interactions with TLR4/MD2 complexes.

  • Formulation Optimization: Develop nanoparticle carriers to enhance bioavailability.

  • Clinical Trials: Phase I studies to assess pharmacokinetics in humans.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator